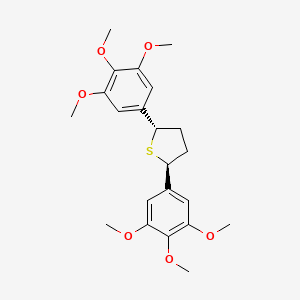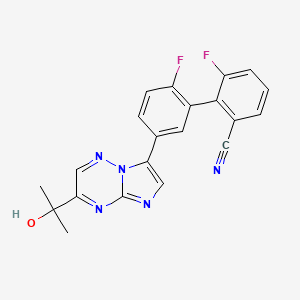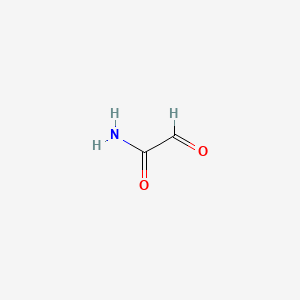![molecular formula C53H100O6 B1243929 TG(16:0/16:1(9Z)/18:0)[iso6]](/img/structure/B1243929.png)
TG(16:0/16:1(9Z)/18:0)[iso6]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TG(16:0/16:1(9Z)/18:0)[iso6] is a triglyceride.
Applications De Recherche Scientifique
Nutritional Importance in Infant Nutrition
Research has highlighted the unique structure and nutritional importance of triacylglycerols (TGs) like TG(16:0/16:1(9Z)/18:0)[iso6] in human milk. Human milk TGs show stereo-specific positioning of fatty acids, which is crucial for efficient digestion and nutrient absorption in infants. The structure of these TGs in human milk, particularly the positioning of fatty acids like palmitic acid (16:0), is conserved and plays a significant role in infant nutrition. Studies have shown that about 70% of 16:0 in human milk is esterified at the TG stereo-specifically numbered (sn)-2 position. This arrangement aids in the conservation of 16:0 in sn-2 monoacylglycerols during digestion, enhancing absorption and nutrient delivery to infants (Innis, 2011).
Modification in Plant-Based Infant Formulas
Efforts have been made to mimic the beneficial TG structure found in human milk in plant-based infant formulas. For instance, research has been conducted on modifying the metabolism of Arabidopsis thaliana seeds to produce TGs similar to those in human milk, particularly focusing on the esterification of palmitic acid (16:0) to the middle position of TG. The study aimed to replicate the TG molecular species 1,3-olein-2-palmitin, which is abundant in human milk and believed to assist in nutrient absorption in the infant gut. The research demonstrated the potential of engineering oilseeds to produce TGs with a structure similar to those in human milk, which could improve the nutritional quality of plant-based infant formulas (Van Erp et al., 2020; Van Erp et al., 2021).
Role in Disease Biomarkers
In the context of human health, certain TGs with specific fatty acid chain compositions have been linked to diseases like cardiovascular and liver diseases. Comprehensive analysis of individual TGs, including those with specific chain compositions like TG(16:0/16:1(9Z)/18:0)[iso6], has been found essential for understanding their functions in these diseases. Such analyses can reveal aberrant TG metabolism in conditions like hepatocellular carcinoma (HCC), indicating the potential of specific TG profiles as biomarkers in disease diagnostics and management (Guan et al., 2017).
Insights into Insulin Resistance
Studies have also explored the relationship between specific serum TGs and insulin resistance. It was found that serum TGs containing saturated and monounsaturated fatty acids, such as TG(16:0/16:0/18:1) and TG(16:0/18:1/18:0), may be more precise markers of insulin resistance than total serum TG concentrations. This finding underscores the importance of analyzing individual TG species in understanding metabolic diseases and their markers (Kotronen et al., 2009).
Propriétés
Formule moléculaire |
C53H100O6 |
|---|---|
Poids moléculaire |
833.4 g/mol |
Nom IUPAC |
[(2R)-3-hexadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] octadecanoate |
InChI |
InChI=1S/C53H100O6/c1-4-7-10-13-16-19-22-25-26-29-31-34-37-40-43-46-52(55)58-49-50(59-53(56)47-44-41-38-35-32-28-24-21-18-15-12-9-6-3)48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2/h21,24,50H,4-20,22-23,25-49H2,1-3H3/b24-21-/t50-/m1/s1 |
Clé InChI |
YSNGWXHIKNKBNE-NURROHNTSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



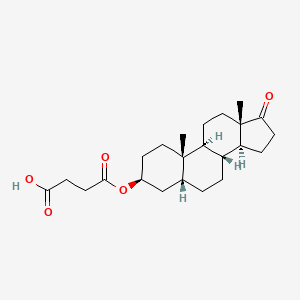

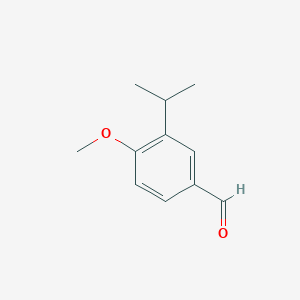
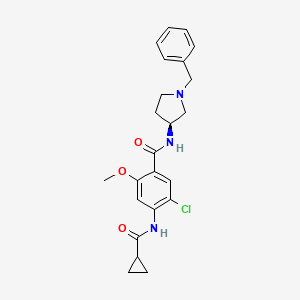
![3-[2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]ethyl]-5,6-dimethoxy-2H-indazole](/img/structure/B1243854.png)
